[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone
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Overview
Description
[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a quinoline ring, a piperazine moiety, and methoxyphenyl groups, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone typically involves multi-step organic reactions. One common synthetic route includes the Povarov cycloaddition reaction followed by N-furoylation processes. The starting materials for this synthesis are often commercially available compounds such as p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . The reaction conditions usually involve the use of deep eutectic solvents and green chemistry principles to enhance the efficiency and yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed to minimize environmental impact and ensure the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions.
Scientific Research Applications
[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone has several scientific research applications, including:
Industry: The compound’s unique structural features make it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. For instance, as an NF-κB inhibitor, it can interfere with the NF-κB signaling pathway, which plays a crucial role in regulating immune responses, inflammation, and cell proliferation . By inhibiting this pathway, the compound can exert anti-inflammatory and anticancer effects. Additionally, its interaction with other molecular targets, such as enzymes and receptors, contributes to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: This compound shares structural similarities with [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone and exhibits similar biological activities, including anticancer and anti-inflammatory properties.
3,4-Dimethoxyphenethylamine: Known for its use as a precursor in the synthesis of isoquinolines, this compound also shares the dimethoxyphenyl moiety.
Uniqueness
The uniqueness of this compound lies in its combination of a quinoline ring and a piperazine moiety, which imparts distinct chemical reactivity and biological activities. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C29H29N3O4 |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C29H29N3O4/c1-34-26-11-7-6-10-25(26)31-14-16-32(17-15-31)29(33)22-19-24(30-23-9-5-4-8-21(22)23)20-12-13-27(35-2)28(18-20)36-3/h4-13,18-19H,14-17H2,1-3H3 |
InChI Key |
GAQPWICNNGKKKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5OC)OC |
Origin of Product |
United States |
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